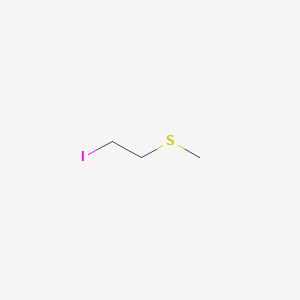

1-Iodo-2-(methylthio)ethane

Description

Historical Context and Initial Academic Interest in Organoiodine and Thioether Chemistry Pertaining to 1-Iodo-2-(methylthio)ethane

The academic interest in this compound is rooted in the broader historical development of organoiodine and thioether chemistry. Organoiodine compounds have long been recognized for the unique reactivity conferred by the carbon-iodine (C-I) bond. wikipedia.org The low bond strength and high polarizability of this bond make the iodine atom an excellent leaving group in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry. wikipedia.orgmasterorganicchemistry.com Early investigations into organoiodine chemistry laid the groundwork for understanding the synthetic utility of compounds like this compound.

Simultaneously, the study of thioethers, organic compounds containing a carbon-sulfur-carbon linkage, has a rich history. masterorganicchemistry.com Thioethers are known for their distinct properties compared to their oxygen-containing counterparts, ethers. masterorganicchemistry.comacs.org The sulfur atom in a thioether is less electronegative and more polarizable than oxygen, making thioethers generally more nucleophilic. masterorganicchemistry.com This enhanced nucleophilicity allows them to participate in a variety of chemical transformations. masterorganicchemistry.comtaylorandfrancis.com

The convergence of these two fields of study—organoiodine and thioether chemistry—naturally led to an interest in molecules that contain both functionalities. This compound serves as a prime example of such a molecule, offering a platform to study the interplay between the electrophilic carbon attached to the iodine and the nucleophilic sulfur atom.

Foundational Chemical Principles Governing the Reactivity of this compound

The reactivity of this compound is dictated by the presence of two key functional groups: the iodo group (-I) and the methylthio group (-SCH₃). These groups impart a dual character to the molecule, allowing it to participate in a range of chemical reactions.

Nucleophilic Substitution: The carbon atom bonded to the iodine is highly electrophilic due to the electron-withdrawing nature of the iodine atom and the excellent leaving group ability of the iodide ion. This makes this compound susceptible to nucleophilic substitution reactions (S_N2). masterorganicchemistry.com A variety of nucleophiles can displace the iodide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Intramolecular Reactions: The presence of the nucleophilic sulfur atom in the same molecule allows for the possibility of intramolecular reactions. Under certain conditions, the sulfur atom can act as an internal nucleophile, attacking the electrophilic carbon and displacing the iodide to form a cyclic sulfonium (B1226848) ion. This type of reaction is a classic example of neighboring group participation, which can significantly influence the rate and stereochemistry of a reaction.

Oxidation of the Thioether: The methylthio group can be oxidized to form a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. This transformation alters the electronic properties and reactivity of the molecule, opening up further synthetic possibilities.

Significance of this compound as a Model Compound in Mechanistic Organic Chemistry Studies

This compound serves as an excellent model compound for investigating various mechanistic concepts in organic chemistry. Its relatively simple structure allows for clear interpretation of reaction outcomes and kinetic data.

Neighboring Group Participation: The ability of the sulfur atom to participate in the displacement of the iodide ion provides a textbook case for studying neighboring group participation. By comparing the reaction rates and products of this compound with those of a similar compound lacking the methylthio group (e.g., 1-iodoethane), chemists can quantify the effect of the neighboring sulfur atom. Mechanistic studies often involve kinetic analyses and the trapping of cyclic intermediates to elucidate the reaction pathway. rsc.org

Competitive Reactions: The molecule allows for the study of competition between intermolecular and intramolecular reactions. Depending on the reaction conditions (e.g., concentration of external nucleophile, solvent), either the external nucleophile can attack the electrophilic carbon, or the internal sulfur atom can participate. This competition provides valuable insights into the factors that govern reaction pathways.

Overview of Prior Academic Investigations into Related Haloalkyl Thioethers

The study of this compound is part of a broader academic interest in haloalkyl thioethers. Research in this area has explored the synthesis, reactivity, and applications of a variety of related compounds.

Synthesis: The primary synthetic route to haloalkyl thioethers often involves the reaction of a dihaloalkane with a thiol or a thiolate. For instance, the reaction of 1,2-dibromoethane (B42909) with sodium methanethiolate (B1210775) would be a logical approach to synthesize the bromo-analogue of the title compound. The Finkelstein reaction, which involves the exchange of a halogen for an iodide, is a common method to prepare iodoalkanes from their corresponding chloro- or bromo-derivatives.

Reactivity Studies: Academic investigations have explored the reactivity of various haloalkyl thioethers in nucleophilic substitution reactions, eliminations, and metal-catalyzed coupling reactions. mdpi.com The nature of the halogen, the length of the alkyl chain, and the substituents on the sulfur atom all influence the compound's reactivity. For example, the bromo- and chloro-analogs of this compound would be expected to be less reactive in nucleophilic substitution reactions due to the poorer leaving group ability of bromide and chloride compared to iodide.

Table 1: Comparison of Related Haloalkyl Ethers and Thioethers

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 1-Iodo-2-methoxyethane | 51410-63-6 | C₃H₇IO | Contains an ether linkage; oxygen is less nucleophilic than sulfur. nih.gov |

| 1-Iodo-2-(2-iodoethoxy)ethane | 34270-90-1 | C₄H₈I₂O | Contains two iodine atoms and an ether linkage. sigmaaldrich.com |

| 1-Iodo-2-(2-methoxyethoxy)ethane | 104539-21-1 | C₅H₁₁IO₂ | Features a longer ether chain. biosynth.com |

| 1,1'-Sulfonylbis[2-(methylthio)ethane] | Not available | C₆H₁₄O₂S₃ | A metabolite related to sulfur mustard, featuring both thioether and sulfone groups. nih.gov |

| Ethane (B1197151), 1,1-bis(methylthio)- | 7379-30-8 | C₄H₁₀S₂ | A dithioacetal, showcasing multiple thioether functionalities. chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7IS/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUAEMOTGJVLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575949 | |

| Record name | 1-Iodo-2-(methylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108122-14-1 | |

| Record name | 1-Iodo-2-(methylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 1 Iodo 2 Methylthio Ethane

Regioselective and Stereoselective Synthetic Approaches to 1-Iodo-2-(methylthio)ethane

The controlled synthesis of this compound relies heavily on methods that can dictate the precise placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the functional groups. A primary strategy involves the difunctionalization of carbon-carbon double bonds, which offers a direct route to polyfunctionalized molecules. rsc.org

One of the most direct synthetic procedures is the iodosulfenylation of alkenes. rsc.org This approach can establish both the carbon-iodine and carbon-sulfur bonds in a single operation. The regioselectivity is often governed by the Markovnikov or anti-Markovnikov nature of the addition, depending on the specific reagents and reaction conditions employed. For instance, the reaction of an alkene with a source of electrophilic iodine and a sulfur nucleophile typically proceeds via an iodonium (B1229267) or thiiranium ion intermediate, which directs the subsequent nucleophilic attack to a specific carbon atom.

Another significant regioselective strategy is the ring-opening of epoxides with a suitable sulfur nucleophile, followed by conversion of the resulting hydroxyl group to an iodide. rsc.orgbeilstein-journals.org The initial thiolysis of the epoxide is generally highly regioselective, with the nucleophile attacking the less sterically hindered carbon atom. rsc.org The subsequent conversion of the alcohol to the iodide can be achieved through various methods, such as the Appel reaction or by using mesyl or tosyl activation followed by nucleophilic substitution with an iodide salt.

While this compound itself is achiral, stereoselective principles are paramount when synthesizing its substituted analogues. The iodosulfonylation of alkynes to produce β-iodovinyl sulfones, for example, shows high levels of regio- and stereoselectivity, typically yielding (E)-isomers. rsc.orgsci-hub.se Similarly, halide-exchange reactions, such as the conversion of a vinyl bromide to a vinyl iodide using a copper catalyst, are known to proceed stereospecifically, preserving the configuration of the double bond. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for β-Functionalized Sulfides This table provides an interactive comparison of different methods applicable to the synthesis of this compound and related structures.

| Method | Sulfur Source | Key Reagents | Selectivity | Typical Yields | Reference |

| Hydroxysulfenylation of Alkenes | Disulfides | I₂, Air (as oxidant) | Regioselective | Moderate to High | rsc.org |

| Ring-Opening of Epoxides | Thiols | N-Bromosuccinimide (NBS) | Regioselective | Good to Excellent | beilstein-journals.org |

| Iodosulfonylation of Alkynes | Thiols / Disulfides | I₂, DMSO | Regio- and Stereoselective | Good | sci-hub.se |

| Halide Exchange | N/A (pre-functionalized substrate) | CuI, KI | Stereospecific | Good | organic-chemistry.org |

Mechanistic Elucidation of Synthetic Pathways for this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. A key mechanistic feature in the synthesis of 1-halo-2-(methylthio)ethane derivatives is the potential involvement of a cyclic sulfonium (B1226848) ion intermediate.

A detailed study using ¹³C-labeled 2-(methylthio)ethanol (B31312) demonstrated that its conversion to 1-chloro-2-(methylthio)ethane proceeds through a symmetrical intermediate. rsc.org The reaction, regardless of the specific chlorinating agent used, resulted in a 1:1 mixture of 1-chloro-2-(methylthio)[1-¹³C]ethane and 1-chloro-2-(methylthio)[2-¹³C]ethane. This outcome strongly supports a mechanism where the neighboring methylthio group participates in the displacement of the activated hydroxyl group, forming a cyclic 1-methylthiiranium ion. The subsequent attack by a chloride ion can occur at either of the two carbons of the three-membered ring, leading to the observed isotopic scrambling. rsc.org It is proposed that a similar thiiranium ion intermediate would form during the analogous synthesis of this compound from 2-(methylthio)ethanol.

In the case of iodosulfenylation of alkenes, two primary pathways are often considered. One pathway involves the formation of a sulfenyl iodide intermediate which then reacts with the alkene. nih.gov An alternative mechanism, particularly in iodine-promoted reactions, involves the initial formation of an iodonium ion by the reaction of the alkene with an electrophilic iodine source. This intermediate is then opened by the sulfur nucleophile. The regio- and stereochemical outcome of the reaction is determined by the nature of this three-membered ring intermediate and the site of nucleophilic attack.

For reactions involving radical species, such as the synthesis of vinyl sulfones, a different mechanism is proposed. The process can be initiated by the homolytic cleavage of a sulfonyl iodide, generating a sulfonyl radical. rsc.org This radical then adds to an alkene or alkyne, followed by trapping with an iodine atom to yield the final product. The involvement of a radical process was confirmed in some systems by the complete inhibition of the reaction in the presence of a radical scavenger like TEMPO. rsc.org

Table 2: Mechanistic Details of Relevant Synthetic Pathways This table provides an interactive summary of key intermediates and mechanistic steps in the formation of this compound and its analogues.

| Pathway | Starting Materials | Key Intermediate | Key Mechanistic Step | Resulting Structure | Reference |

| Neighboring Group Participation | 2-(Methylthio)ethanol | 1-Methylthiiranium ion | Intramolecular displacement of activated OH group | 1-Halo-2-(methylthio)ethane | rsc.org |

| Ionic Iodosulfenylation | Alkene, Sulfenylating Agent, I₂ | Iodonium or Thiiranium ion | Nucleophilic ring-opening | β-Iodo sulfide (B99878) | rsc.org |

| Radical Iodosulfonylation | Alkene/Alkyne, Sulfinic Acid, NaI | Sulfonyl radical (RSO₂•) | Radical addition to π-system | β-Iodo vinyl sulfone | rsc.org |

| Elimination-Addition | Alcohol, Sulfinic Acid, NaI | Alkene, Sulfenyl iodide | Elimination of H₂O followed by addition of sulfenyl iodide | Vinyl sulfide | nih.govrsc.org |

Catalytic Strategies Employed in the Derivatization of Precursors to this compound

Catalysis plays a vital role in the efficient and selective synthesis of precursors for this compound, such as 2-(methylthio)ethanol or vinyl sulfides. Catalysts can enable reactions under milder conditions, improve yields, and control selectivity.

One important class of precursors is β-hydroxy sulfides, which can be synthesized via the catalytic hydroxysulfenylation of alkenes. rsc.org Molecular iodine itself can act as a catalyst in the reaction between alkenes and disulfides, using air as the terminal oxidant, to produce β-hydroxy sulfides. rsc.org Transition metals are also widely employed. For example, a zinc/aluminum chloride system has been used to catalyze the one-pot synthesis of β-hydroxy sulfides from styrenes and disulfides in aqueous media. beilstein-journals.org

Copper catalysts are particularly versatile in forming both C-S and C-I bonds. Copper(I) iodide has been used to catalyze the synthesis of β-hydroxy sulfides from aryl halides and a sulfur source, which then react with styrenes. researchgate.net Furthermore, copper(I) iodide, in conjunction with a bipyridine ligand, catalyzes the 1,2-acetoxysulfenylation of alkenes using disulfides and acetic acid. beilstein-journals.org Copper catalysts are also crucial for the Finkelstein reaction (halide exchange), enabling the conversion of less reactive vinyl bromides into the more synthetically useful vinyl iodides under mild conditions. organic-chemistry.org

Table 3: Catalytic Systems for the Synthesis of Precursors and Analogues This table interactively displays various catalysts used in the synthesis of precursors for this compound.

| Catalyst System | Reaction Type | Precursor/Analogue Synthesized | Substrates | Reference |

| Molecular Iodine (I₂) / Air | Hydroxysulfenylation | β-Hydroxy sulfide | Alkene, Disulfide | rsc.org |

| Zn / AlCl₃ | Hydroxysulfenylation | β-Hydroxy sulfide | Styrene, Disulfide | beilstein-journals.org |

| Copper Iodide (CuI) | Sulfide Formation | Diaryl disulfide / β-Hydroxy sulfide | Aryl halide, Styrene | researchgate.net |

| CuI / Bipyridine | Acetoxysulfenylation | 1,2-Acetoxysulfide | Alkene, Disulfide, Acetic Acid | beilstein-journals.org |

| Copper(I) catalyst | Halide Exchange | Vinyl iodide | Vinyl bromide, KI | organic-chemistry.org |

Design and Synthesis of Advanced Precursors for this compound Analogues

The development of synthetic methodologies extends to the creation of advanced precursors for producing a diverse range of analogues of this compound. These analogues, featuring additional or alternative functional groups, are valuable for structure-activity relationship studies and as building blocks for complex target molecules.

The synthesis of structurally diverse vinyl sulfides and sulfones highlights the modularity of precursor design. By varying the alcohol and sulfinic acid starting materials, a wide array of vinyl sulfides and sulfones with different substituents can be prepared. nih.govrsc.org These reactions, mediated by sodium iodide, demonstrate how a common synthetic protocol can be applied to a broad scope of precursors to generate a library of related compounds. rsc.org

More complex precursors are designed to introduce specific functionalities in a stereocontrolled manner. For instance, the stannylmagnesation of conjugated terminal enynes, followed by iodination, allows for the stereoselective synthesis of 2-substituted 1-iodo-1,3-dienes. clockss.org In this multi-step sequence, the initial enyne precursor is designed to undergo a specific series of transformations, ultimately yielding a complex iodo-sulfide analogue with defined geometry. This approach demonstrates the rational design of a precursor to achieve a sophisticated molecular architecture. clockss.org

The synthesis of β-hydroxy-β-CF₃-thioethers is another example of creating advanced precursors for analogues. These compounds are prepared through the reaction of trifluoromethylated alkenes with thiols, often using a catalyst like povidone-iodine. researchgate.net The resulting functionalized β-hydroxy sulfide can then serve as a precursor for a trifluoromethyl-substituted analogue of this compound.

Table 4: Examples of Advanced Precursors and Resulting Analogues This table interactively showcases advanced precursors and the corresponding complex analogues of this compound that can be synthesized.

| Precursor Class | Specific Precursor Example | Synthetic Method | Resulting Analogue | Key Feature of Analogue | Reference |

| Conjugated Enynes | (E)-6-Phenyl-3-hexen-1-yne | Stannylmagnesation / Iodination | (1E,3E)-1-Iodo-2-methyl-6-phenyl-1,3-hexadiene | Conjugated diene system | clockss.org |

| Substituted Alcohols | Di(p-tolyl)methanol | NaI-mediated sulfenylation | Bis(4-methylphenyl)vinyl phenyl sulfide | Diaryl-substituted vinyl group | rsc.org |

| Sulfinic Acids | 2-Naphthalenesulfinic acid | NaI-mediated sulfonylation | (E)-1-(Naphthalen-2-ylsulfonyl)-2-phenylethene | Naphthyl sulfone group | nih.gov |

| Trifluoromethylated Alkenes | 3,3,3-Trifluoro-1-propene | Hydrosulfurization | β-Hydroxy-β-CF₃-thioether | CF₃ group, precursor to iodo-analogue | researchgate.net |

Elucidating the Reactivity and Reaction Mechanisms of 1 Iodo 2 Methylthio Ethane

Nucleophilic Substitution Reactions Involving the Carbon-Iodine Bond of 1-Iodo-2-(methylthio)ethane

The carbon-iodine (C-I) bond in this compound is the primary site for nucleophilic attack. The iodine atom, being a large and polarizable atom, is an excellent leaving group, facilitating nucleophilic substitution reactions. thieme-connect.de These reactions typically proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide ion departs. libretexts.orgyoutube.com This process results in an inversion of stereochemistry at the carbon center. pearson.com

The rate of these S_N2 reactions is dependent on the concentration of both the this compound substrate and the incoming nucleophile. youtube.com A variety of nucleophiles can be employed to displace the iodide, leading to the formation of a wide array of derivatives. For instance, reaction with hydroxide (B78521) ions yields 2-(methylthio)ethanol (B31312), while other nucleophiles can introduce different functional groups. The efficiency of these substitution reactions underscores the utility of this compound as a precursor for more complex sulfur-containing molecules.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product | Reaction Type |

| Hydroxide (OH⁻) | 2-(Methylthio)ethanol | S_N2 |

| Alkoxides (RO⁻) | 2-(Methylthio)ethyl ethers | S_N2 |

| Amines (RNH₂) | N-substituted-2-(methylthio)ethylamines | S_N2 |

| Thiolates (RS⁻) | Bis(alkylthio)ethanes | S_N2 |

| Cyanide (CN⁻) | 3-(Methylthio)propanenitrile | S_N2 |

Electrophilic Activation and Reactivity at the Sulfur Center of this compound

While the C-I bond is the primary site of reactivity, the sulfur atom of the methylthio group can also participate in chemical transformations. The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic. However, its reactivity can be enhanced through electrophilic activation. In the presence of strong electrophiles, the sulfur can be targeted, leading to the formation of sulfonium (B1226848) ions. This activation makes the sulfur atom more susceptible to subsequent reactions.

The interplay between the sulfur and the iodine is significant. The sulfur atom can exert a neighboring group participation effect, influencing the reactivity at the alpha-carbon. This can lead to anchimeric assistance in substitution reactions, where the sulfur atom attacks the carbon bearing the iodine intramolecularly, forming a cyclic sulfonium ion intermediate. This intermediate is then opened by an external nucleophile.

Oxidative Transformations of the Thioether Moiety within this compound Derivatives

The thioether moiety in this compound and its derivatives is susceptible to oxidation. Controlled oxidation can convert the thioether into a sulfoxide (B87167) and further to a sulfone. masterorganicchemistry.com Common oxidizing agents for these transformations include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The selective oxidation of thioethers to sulfoxides is a valuable transformation in organic synthesis, as sulfoxides are important synthetic intermediates. rsc.org

The oxidation process introduces a chiral center at the sulfur atom in the sulfoxide, which can be exploited in asymmetric synthesis. The conditions of the oxidation reaction can be tuned to favor the formation of either the sulfoxide or the sulfone. For instance, using one equivalent of the oxidizing agent at low temperatures typically yields the sulfoxide, while an excess of the oxidant and higher temperatures will lead to the sulfone. The oxidation of thioethers with iodine itself is a known method to produce sulfoxides. nih.gov

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product |

| Hydrogen Peroxide (H₂O₂) (1 equiv) | 1-Iodo-2-(methylsulfinyl)ethane (Sulfoxide) |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv) | 1-Iodo-2-(methylsulfinyl)ethane (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) (excess) | 1-Iodo-2-(methylsulfonyl)ethane (Sulfone) |

| meta-Chloroperoxybenzoic acid (m-CPBA) (excess) | 1-Iodo-2-(methylsulfonyl)ethane (Sulfone) |

Formation, Stability, and Reactivity of Sulfonium Salt Intermediates Derived from this compound

Sulfonium salts can be generated from this compound through the reaction of the thioether with alkylating agents. The lone pair on the sulfur atom attacks the electrophilic carbon of the alkylating agent, forming a tertiary sulfonium salt. These salts are typically stable, often crystalline solids, especially when a non-nucleophilic counterion like tetraphenylborate (B1193919) is used. bris.ac.uk

The formation of sulfonium salts is a key step in many synthetic applications. nih.gov For instance, vinylsulfonium salts, which can be synthesized from related bromoethyl sulfonium salts, are excellent annulation reagents for the synthesis of various heterocyclic motifs. bris.ac.uk The stability and reactivity of the sulfonium salt are influenced by the nature of the substituents on the sulfur atom and the counterion. nih.gov The reaction of a thioether with an acid anhydride, such as triflic anhydride, can also generate a highly reactive S(IV) species that can react with arenes to form S-aryl sulfonium salts. nih.gov

Rearrangement Reactions and Fragmentations Involving this compound

The structure of this compound allows for the possibility of rearrangement and fragmentation reactions, often driven by the participation of the sulfur atom. As mentioned earlier, neighboring group participation by the sulfur can lead to the formation of a cyclic episulfonium ion intermediate. The fate of this intermediate can vary. While it often leads to substitution products, under certain conditions, it can undergo rearrangements or fragmentations.

For example, treatment with a strong, non-nucleophilic base could potentially induce an E2 elimination to form methyl vinyl sulfide (B99878), although this would compete with substitution pathways. More complex rearrangements could be envisioned in derivatives of this compound, where the molecular framework allows for ring-opening or ring-closing cascades initiated by the formation of a sulfonium ion.

Cycloaddition and Annulation Reactions Mediated by this compound

While this compound itself is not a typical substrate for cycloaddition reactions, its derivatives, particularly vinylsulfonium salts, are valuable reagents in such transformations. bris.ac.uk Cycloaddition reactions involve the concerted formation of a cyclic molecule from two or more unsaturated molecules. fiveable.me For example, [4+2] cycloadditions, like the Diels-Alder reaction, and [3+2] cycloadditions are powerful methods for constructing ring systems. libretexts.orgluisrdomingo.com

Vinylsulfonium salts derived from precursors related to this compound can act as dienophiles or participate in other types of cycloadditions. bris.ac.uk They are particularly useful in annulation reactions, which are processes that form a new ring onto an existing one. The use of α-substituted vinylsulfonium salts has been reported for the epoxyannulation of β-amino ketones and the cyclopropanation of allylic amines. bris.ac.uk

Organometallic Complexation and Catalysis with this compound Ligands or Precursors

The sulfur atom in this compound and its derivatives can act as a ligand to coordinate with various transition metals, forming organometallic complexes. bohrium.comwiley-vch.de The ability of the thioether group to bind to metals opens up possibilities for its use in catalysis. The nature of the metal-sulfur bond can vary from a simple dative bond to more complex interactions.

Organometallic complexes containing thioether ligands can be used as catalysts in a variety of organic transformations. For example, ruthenium arene complexes with iodido ligands have shown catalytic activity in the oxidation of glutathione. ed.ac.uk While direct examples of catalysis with this compound as a ligand are not extensively documented, its potential as a precursor to catalytically active species is plausible. The presence of both a "soft" sulfur donor and a reactive C-I bond could lead to interesting reactivity in the coordination sphere of a metal.

Computational Chemistry and Theoretical Characterization of 1 Iodo 2 Methylthio Ethane

Quantum Mechanical Investigations of the Electronic Structure and Bonding in 1-Iodo-2-(methylthio)ethane

Quantum mechanical calculations are fundamental to understanding the electronic nature of this compound. The molecule is characterized by a flexible ethane (B1197151) backbone with two distinct functional groups: a large, polarizable iodine atom and a nucleophilic methylthio group. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, a feature that significantly influences the molecule's reactivity. wikipedia.org

Analysis of the molecular orbitals (MOs) reveals that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the sulfur atom, reflecting the nucleophilic character of the methylthio group. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the σ* anti-bonding orbital of the C-I bond. This electronic arrangement is a key indicator of the molecule's propensity to undergo nucleophilic substitution reactions at the carbon atom attached to the iodine. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

Electrostatic potential maps, derived from quantum mechanical calculations, illustrate the charge distribution across the molecule. These maps typically show a region of positive electrostatic potential (electrophilic site) around the carbon atom bonded to iodine, due to the high electronegativity and polarizability of the iodine atom. A region of negative potential is concentrated around the sulfur atom, consistent with its nucleophilic nature.

Table 1: Predicted Electronic Properties of this compound (Note: These values are representative and would be determined with specific DFT calculations)

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -9.0 eV | Localized on the sulfur atom, indicating its nucleophilic character. |

| LUMO Energy | ~ +0.5 eV | Centered on the C-I σ* orbital, indicating the site for nucleophilic attack. |

| HOMO-LUMO Gap | ~ 9.5 eV | Reflects the chemical reactivity and electronic excitation energy. |

| Dipole Moment | ~ 2.0 - 2.5 D | Indicates a significant molecular polarity, influencing solubility and intermolecular forces. |

| Partial Charge on Cα (C-I) | Positive | Confirms the electrophilic nature of this carbon. |

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational landscape of this compound is determined by the rotation around the central carbon-carbon single bond. A potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them. longdom.org For this compound, the key dihedral angle is that between the iodine and sulfur atoms (I-C-C-S).

The two primary staggered conformations are the anti and gauche forms:

Anti-conformation: The iodine and methylthio groups are positioned 180° apart. This arrangement generally minimizes steric hindrance between the two bulky substituents.

Gauche-conformation: The iodine and methylthio groups have a dihedral angle of approximately 60°.

In contrast to simple alkanes, where the anti conformer is almost always the most stable, molecules with heteroatoms can experience other stabilizing or destabilizing interactions. In 1,2-dihaloethanes, for instance, dipole-dipole interactions and steric repulsion in the gauche form can increase its energy relative to the anti form. youtube.com For this compound, the anti-conformer, which places the bulky iodine atom and methylthio group farthest apart, is predicted to be the global energy minimum. The gauche conformer would be slightly higher in energy due to steric repulsion. Eclipsed conformations, where the substituents overlap, represent energy maxima on the potential energy surface and act as transition states for conformational changes. youtube.com

Table 2: Relative Energies of Key Conformations for this compound (Note: Energies are relative to the most stable anti-conformer and are illustrative.)

| Conformer | I-C-C-S Dihedral Angle | Predicted Relative Energy (kJ/mol) | Key Interactions |

|---|---|---|---|

| Anti | 180° | 0 | Minimizes steric and dipolar repulsion. |

| Gauche | ~60° | 4 - 8 | Steric repulsion between I and SCH₃ groups. |

| Eclipsed (H/H) | 120° | 15 - 20 | Torsional strain and some steric repulsion. |

Molecular Dynamics Simulations Exploring the Solvation and Interactions of this compound

Molecular dynamics (MD) simulations provide a powerful tool for studying the behavior of this compound in a condensed phase, such as in a solvent. nih.gov These simulations model the explicit interactions between the solute molecule and a large number of solvent molecules over time, offering insights into solvation structure, dynamics, and thermodynamics. nih.gov

An MD simulation would begin by placing a single this compound molecule in a box filled with solvent molecules (e.g., water, ethanol, or a nonpolar solvent). The interactions are governed by a force field, which is a set of parameters describing bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Analysis of the simulation trajectory can yield radial distribution functions (RDFs). The RDF for the solvent around the iodine atom would likely show a well-defined solvation shell, while the RDF around the methylthio group would reveal how the solvent organizes around this functional group. In polar protic solvents like water, specific hydrogen bonding interactions with the sulfur atom would be observable. These simulations are crucial for understanding how the solvent environment influences the molecule's conformational preferences and its reactivity in solution. mdpi.com

Computational Prediction of Reaction Pathways and Transition States for Reactions Involving this compound

A primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction, where the iodide ion acts as an excellent leaving group. Computational chemistry can be used to map the entire potential energy surface for such a reaction. mdpi.comsciforum.net

For example, in a reaction with a nucleophile (Nu⁻), the process can be modeled as: Nu⁻ + I-CH₂-CH₂-SCH₃ → [Nu···CH₂(I)-CH₂-SCH₃]⁻‡ → Nu-CH₂-CH₂-SCH₃ + I⁻

Using methods like Density Functional Theory (DFT), the geometries and energies of the reactants, the ion-dipole complex (intermediate), the transition state (TS), and the products can be calculated. researchgate.netconicet.gov.ar The transition state is characterized by a five-coordinate carbon atom where the Nu-C bond is forming and the C-I bond is breaking. It is identified as a first-order saddle point on the PES, having one imaginary vibrational frequency corresponding to the reaction coordinate.

The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate. Calculations can be performed in the gas phase and with a solvent model (e.g., the Polarizable Continuum Model, PCM) to understand how the solvent affects the reaction barrier. mdpi.comconicet.gov.ar Generally, SN2 reactions involving charged nucleophiles are slower in more polar solvents because the solvent stabilizes the localized charge on the nucleophile more effectively than the delocalized charge on the transition state. sciforum.net

Application of Density Functional Theory (DFT) in Understanding this compound Reactivity

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. nih.govresearchgate.net DFT can be used to calculate a range of reactivity descriptors that help rationalize the chemical behavior of this compound. mdpi.com

Key DFT-derived descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): As discussed in section 4.1, the energies and spatial distributions of the HOMO and LUMO are crucial for predicting reactivity. The interaction between the HOMO of a nucleophile and the LUMO of this compound governs the SN2 reaction.

Molecular Electrostatic Potential (MEP): The MEP provides a visual guide to the charge distribution. For this compound, the MEP would highlight the electrophilic carbon atom adjacent to the iodine, making it the prime target for nucleophilic attack.

Fukui Functions: These descriptors identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function for nucleophilic attack (f⁺) would be largest on the carbon bonded to iodine.

DFT calculations are also essential for accurately modeling the geometries of conformers and transition states, as well as calculating the vibrational frequencies used to confirm their nature (minima or saddle points) and to determine zero-point vibrational energies. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for the Study of 1 Iodo 2 Methylthio Ethane in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural and Mechanistic Elucidation of 1-Iodo-2-(methylthio)ethane Transformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and for studying its role in chemical reactions.

In the ¹H NMR spectrum, the hydrogen atoms on the ethane (B1197151) backbone and the methyl group exhibit distinct chemical shifts and coupling patterns. The protons on the carbon adjacent to the iodine atom (ICH₂) are deshielded and appear at a lower field compared to the protons adjacent to the sulfur atom (SCH₂). Similarly, the methyl protons (SCH₃) have a characteristic singlet peak. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (coupling) reveal the connectivity between adjacent, non-equivalent protons. For instance, the methylene (B1212753) groups would appear as triplets if they were adjacent to each other. docbrown.infodocbrown.info

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. researchgate.net The carbon atom bonded to the highly electronegative iodine (C-I) is significantly shifted downfield. The chemical shift of the carbon bonded to the methylthio group (C-S) and the methyl carbon (S-CH₃) also appear at characteristic positions. docbrown.info The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule. docbrown.info

NMR is also invaluable for studying the transformations of this compound. For example, in nucleophilic substitution reactions where the iodine atom acts as a leaving group, changes in the chemical shifts of the adjacent methylene protons and carbon can be monitored to follow the reaction progress and identify the resulting products.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₂I | 3.2 - 3.4 | Triplet (t) |

| ¹H | -CH₂S- | 2.7 - 2.9 | Triplet (t) |

| ¹H | -SCH₃ | 2.1 - 2.3 | Singlet (s) |

| ¹³C | -CH₂I | 5 - 10 | - |

| ¹³C | -CH₂S- | 35 - 40 | - |

| ¹³C | -SCH₃ | 15 - 20 | - |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Vibrational (Infrared and Raman) Spectroscopic Characterization for Conformational and Functional Group Insights of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides essential information about the functional groups and conformational properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. Key absorptions include:

C-H stretching: Found in the 2850-3000 cm⁻¹ region, corresponding to the methyl and methylene groups.

C-S stretching: This vibration typically appears in the fingerprint region, around 600-800 cm⁻¹. researchgate.net

C-I stretching: The carbon-iodine bond stretch is a low-energy vibration, typically observed in the far-infrared region, around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-S and C-I bonds, involving heavier atoms, often produce strong signals in the Raman spectrum, which can aid in their identification. researchgate.netresearchgate.net Conformational analysis is also possible, as different rotational isomers (rotamers) of the molecule may exhibit distinct vibrational frequencies, particularly in the fingerprint region. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alkane | C-H stretch | 2850 - 3000 |

| Thioether | C-S stretch | 600 - 800 |

High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Fragmentations Related to this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass and elemental formula of this compound and its reaction products. mdpi.com In mass spectrometry, the molecule is ionized, often forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways include:

Cleavage of the C-I bond: This is often a facile fragmentation due to the relative weakness of the bond, leading to the loss of an iodine radical (•I) and the formation of a [C₃H₇S]⁺ cation. docbrown.infodocbrown.info

Cleavage of the C-S bond: This can lead to the formation of ions such as [CH₃S]⁺ or [C₂H₄I]⁺.

Loss of the methyl group: Fragmentation can occur with the loss of a methyl radical (•CH₃) to form a [C₂H₄IS]⁺ ion.

Presence of Iodine: A characteristic peak at m/z 127, corresponding to the iodine ion [I]⁺, is a strong indicator of an iodine-containing compound. docbrown.info

By analyzing the masses of these fragments, the structure of the original molecule can be pieced together. HRMS is particularly crucial in mechanistic studies, as it allows for the precise identification of intermediates and products in complex reaction mixtures.

X-ray Crystallography and Diffraction Studies of this compound Derivatives and Co-crystals

While obtaining a single crystal of liquid this compound for X-ray diffraction can be challenging, studying its derivatives or co-crystals provides definitive proof of molecular structure and stereochemistry. X-ray crystallography can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice.

This technique is particularly insightful when this compound is used as a ligand to form metal complexes or when it is incorporated into a larger, solid organic molecule. nih.gov The resulting crystal structures can reveal how the iodo and methylthio groups engage in intermolecular interactions, such as halogen bonding or sulfur-involved contacts, which can influence the physical properties and reactivity of the compound and its derivatives.

Chromatographic and Separation Techniques for the Isolation and Purity Assessment of Research Samples of this compound

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.

Gas Chromatography (GC): Given its likely volatility, GC is a primary technique for analyzing this compound. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate this compound from starting materials, byproducts, and solvents. gcms.cz The retention time is a characteristic property under specific GC conditions (e.g., column type, temperature program), and the peak area can be used for quantitative analysis to determine the sample's purity. nih.gov GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for confirming the identity of the compound in a sample. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for reaction monitoring in solution, HPLC can be employed. Using a suitable stationary phase (e.g., C18 reversed-phase) and mobile phase, components of a mixture can be effectively separated.

These separation techniques are critical in synthetic chemistry to ensure that the this compound used in research is of high purity, which is essential for obtaining reliable and reproducible results in subsequent reactions and studies.

Role of 1 Iodo 2 Methylthio Ethane in Advanced Organic Synthesis and Materials Science Research

Strategic Utilization of 1-Iodo-2-(methylthio)ethane as a Building Block for Complex Molecule Synthesis

The primary application of this compound in organic synthesis is as an electrophilic building block. The carbon atom attached to the iodine is highly susceptible to nucleophilic attack, making the compound an excellent reagent for introducing the 2-(methylthio)ethyl moiety into various molecular scaffolds. This is particularly valuable in the construction of sulfur-containing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

One key application is in the synthesis of thiomorpholines and their derivatives. Thiomorpholine (B91149) is a core structure in many biologically active compounds. This compound can be envisioned as a precursor in annulation reactions with appropriate amine-containing nucleophiles. For instance, reaction with a β-amino thiol could theoretically lead to the formation of a thiomorpholine ring, although direct alkylation with 1,2-dihaloethanes is often challenging. bris.ac.uk A more effective strategy involves using reagents that act as 1,2-dielectrophile equivalents under milder conditions. bris.ac.uk By analogy, this compound provides a ready handle for N-alkylation, followed by subsequent manipulation of the thioether to achieve cyclization, or it can react with a dinucleophile like an amino alcohol to form a substituted morpholine. organic-chemistry.orgnih.gov

The general reactivity pattern involves the displacement of the iodide by a nucleophile, a classic SN2 reaction. This allows for the straightforward formation of new carbon-heteroatom or carbon-carbon bonds.

Table 1: Representative Nucleophilic Substitution Reaction

| Reactant | Nucleophile (Nu:) | Product | Reaction Type |

| This compound | R₂NH (Amine) | R₂N-CH₂CH₂-SCH₃ | N-Alkylation |

| This compound | R-SH (Thiol) | R-S-CH₂CH₂-SCH₃ | Thioether Synthesis |

| This compound | R-OH (Alcohol) | R-O-CH₂CH₂-SCH₃ | Ether Synthesis |

This versatility makes it a strategic component for building molecular complexity, particularly for embedding the flexible and metabolically relevant thioether linkage.

Precursor Development for Functional Polymeric Architectures and Advanced Materials Using this compound

The 2-(methylthio)ethyl group is a valuable functional moiety in materials science, particularly in the synthesis of smart polymers. While this compound is not typically used as a monomer itself, it serves as a key precursor to monomers or as a functional initiator in polymerization processes.

A significant application is in the development of thermo-responsive and biocompatible polymers. For example, the monomer 2-(methylthio)ethyl methacrylate (B99206) can be polymerized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to yield poly(2-(methylthio)ethyl methacrylate) (PMTEM). acs.orgnih.gov This polymer can then be oxidized to create poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM), a polymer with a poly-sulfoxide structure. acs.orgnih.govacs.org The sulfoxide (B87167) group is analogous to dimethyl sulfoxide (DMSO), a well-known cryoprotectant. acs.org Research in this area explores how these "DMSO-like" side-chain polymers interact with water and inhibit ice recrystallization, a critical factor in cryopreservation. nih.govacs.org Studies have shown that precise oxidation is crucial, as overoxidation to the sulfone form can lead to increased cytotoxicity. nih.govacs.org

Table 2: Properties of Polymers Derived from the 2-(Methylthio)ethyl Scaffold

| Polymer | Precursor Monomer | Key Feature | Investigated Application |

| Poly(2-(methylthio)ethyl methacrylate) (PMTEM) | 2-(methylthio)ethyl methacrylate | Thioether side-chains | Precursor to PMSEM |

| Poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM) | 2-(methylthio)ethyl methacrylate | Sulfoxide side-chains | Macromolecular Cryoprotectant |

Furthermore, alkyl iodides are known to be effective initiators in living radical polymerization techniques, such as single-electron transfer living radical polymerization (SET-LRP). researchgate.net In this context, this compound could be employed as a functional initiator. This would allow for the synthesis of well-defined polymers with a 2-(methylthio)ethyl group at one end of the chain, providing a site for post-polymerization modification or for imparting specific properties to the material. Living polymerization methods provide excellent control over molecular weight and result in polymers with low polydispersity. wikipedia.orgyoutube.comtaylorandfrancis.com

Engineering Novel Chemical Reagents and Synthons Based on this compound

The reactivity of this compound can be inverted, transforming it from an electrophile into a nucleophilic reagent. This is most commonly achieved through the formation of an organometallic compound, such as a Grignard reagent. sigmaaldrich.com Reaction of this compound with magnesium metal in a suitable ether solvent would yield (2-(methylthio)ethyl)magnesium iodide. sigmaaldrich.comthieme-connect.de

This transformation represents a powerful strategic shift. The resulting Grignard reagent is a potent nucleophile and a strong base, capable of forming carbon-carbon bonds by reacting with a wide range of electrophiles like aldehydes, ketones, esters, and carbon dioxide. This "umpolung" (reversal of polarity) dramatically expands the synthetic utility of the original iodo-thioether scaffold.

Table 3: Reactivity Transformation of this compound

| Compound | Chemical Formula | Role | Key Reaction |

| This compound | CH₃SCH₂CH₂I | Electrophile | Nucleophilic Substitution |

| (2-(Methylthio)ethyl)magnesium iodide | CH₃SCH₂CH₂MgI | Nucleophile | Grignard Reaction |

The (2-(methylthio)ethyl)magnesium iodide synthon can be used to introduce the thioether-containing fragment into complex molecules where a nucleophilic addition or substitution is required. The thioether itself can be a stable, desired part of the final product, or it could be further oxidized to a sulfoxide or sulfone to modulate properties like solubility and polarity.

Application of this compound in the Divergent Synthesis of Complex Natural Product Analogues

While direct application of this compound in the total synthesis of a natural product is not widely documented, its structural motif is highly relevant to the design and synthesis of natural product analogues, particularly in medicinal chemistry. The introduction of specific functional groups, like the methylthio moiety, is a key strategy in drug design to optimize pharmacodynamic and pharmacokinetic properties. nih.govmdpi.com

The 2-(methylthio)ethyl group can be considered a bioisostere for other functionalities. For instance, the thioether linkage can replace an ester or amide bond to increase metabolic stability, or it can substitute for an ether linkage to subtly alter lipophilicity and binding interactions. Sulfur-containing moieties are found in numerous bioactive compounds and can engage in specific interactions with biological targets. mdpi.com

In the context of divergent synthesis, a common intermediate containing the 2-(methylthio)ethyl group, installed using this compound, could be advanced to a variety of analogues. For example, the sulfur atom could be selectively oxidized to the corresponding sulfoxide or sulfone. These three different oxidation states (thioether, sulfoxide, sulfone) would produce three distinct analogues with significantly different electronic properties, hydrogen bonding capabilities, and conformations, all from a single precursor. This approach allows for the rapid exploration of the structure-activity relationship (SAR) around that region of the molecule. The 2-phenethylamine scaffold, a related structural class, is present in a vast number of medicinally important compounds, highlighting the value of such simple sidechains in molecular design. mdpi.com

Design and Synthesis of Mechanistic Probes Employing the Structural Features of this compound

The unique structure of this compound makes it an attractive precursor for the design of specialized chemical tools for studying biological systems. Its two key features—the iodine atom and the methylthio group—can be exploited to create mechanistic probes for enzymes. nih.gov

The iodine atom serves as a handle for radio-labeling. It can be readily substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) through well-established nucleophilic substitution or iodo-destannylation reactions. nih.gov The resulting radiolabeled molecule can be used as a tracer in techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize and quantify biological processes in vivo. acs.orgnih.gov

The methylthio group can act as a mechanistic probe for enzyme activity. nih.gov Sulfur is often used as a bioisosteric replacement for an oxygen atom or a methylene (B1212753) group (CH₂) in enzyme substrates. nih.gov By synthesizing an analogue of a natural substrate where a key ether oxygen is replaced by the sulfur of the 2-(methylthio)ethyl group, researchers can investigate the importance of that atom in enzyme binding and catalysis. The different size, polarizability, and hydrogen-bonding capacity of sulfur compared to oxygen can reveal critical details about the enzyme's active site. nih.govnih.gov

Therefore, this compound could be used to synthesize a radiolabeled, sulfur-containing substrate analogue. This dual-function probe would allow for not only the study of enzyme-substrate interactions at a mechanistic level but also the imaging of enzyme localization and activity within a living organism.

Environmental Chemistry and Academic Studies of 1 Iodo 2 Methylthio Ethane Transformation

Mechanistic Studies of Abiotic Degradation Pathways of 1-Iodo-2-(methylthio)ethane in Controlled Environmental Systems

The abiotic degradation of this compound in environmental systems is primarily governed by its susceptibility to nucleophilic substitution reactions, particularly hydrolysis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive in this class of compounds. wikipedia.orgsavemyexams.com

Hydrolysis: In aqueous environments, this compound is expected to undergo hydrolysis. This reaction involves the displacement of the iodide ion (I⁻), an excellent leaving group, by a water molecule or a hydroxide (B78521) ion (OH⁻). The reaction with water is generally slower than with hydroxide ions.

Mechanism: The hydrolysis of primary haloalkanes like this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. pearson.com This involves a single step where the nucleophile (e.g., OH⁻) attacks the carbon atom bonded to the iodine from the side opposite the leaving group. pearson.com This "backside attack" leads to an inversion of configuration at the carbon center.

Products: The primary product of hydrolysis is 2-(methylthio)ethanol (B31312), with the release of an iodide ion.

Reaction with hydroxide: CH₃SCH₂CH₂I + OH⁻ → CH₃SCH₂CH₂OH + I⁻

Reaction with water: CH₃SCH₂CH₂I + H₂O → CH₃SCH₂CH₂OH + H⁺ + I⁻

The rate of hydrolysis for iodoalkanes is significantly faster than for the corresponding bromoalkanes and chloroalkanes due to the lower bond dissociation energy of the C-I bond. savemyexams.comsavemyexams.comphysicsandmathstutor.com Studies comparing the hydrolysis rates of various haloalkanes using aqueous silver nitrate (B79036) show that the yellow precipitate of silver iodide forms the fastest, confirming the high reactivity of iodoalkanes. savemyexams.comyoutube.com

Table 1: Abiotic Degradation of this compound

| Degradation Pathway | Reagent/Condition | Mechanism | Primary Product |

|---|---|---|---|

| Hydrolysis | Water, Hydroxide ions | SN2 Nucleophilic Substitution | 2-(methylthio)ethanol |

Biotransformation and Biodegradation Potential of this compound by Microbial Systems

While specific studies on the microbial degradation of this compound are not widely documented, the biotransformation potential can be inferred from research on other organohalogen and organosulfur compounds. Microorganisms have evolved diverse enzymatic systems to metabolize such chemicals. nih.govhu-berlin.de

Enzymatic Dehalogenation: Microbial degradation would likely be initiated by enzymatic cleavage of the carbon-iodine bond. Several classes of enzymes are known to catalyze this process:

Dehalogenases: Some dehalogenases act via a nucleophilic attack on the carbon atom bearing the halogen, using a catalytic residue like aspartate to displace the halide ion. nih.gov

Reductive Dehalogenases: Anaerobic bacteria, in particular, can utilize reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom. wikipedia.org This pathway is significant for halogenated herbicides like ioxynil (B1672095) and bromoxynil. wikipedia.org

Metabolism of the Sulfur Moiety: Following or concurrent with dehalogenation, the methylthio group can be metabolized. The sulfur atom can be a target for microbial oxidation, catalyzed by monooxygenases, leading to the formation of sulfoxides and subsequently sulfones.

Potential Biodegradation Pathways: Based on studies of similar compounds, a consortium of microorganisms might be required for complete mineralization. researchgate.netnih.gov A possible sequence could involve:

Dehalogenation: Conversion of this compound to 2-(methylthio)ethanol.

Oxidation: Oxidation of the sulfur atom in 2-(methylthio)ethanol to form 2-(methylsulfinyl)ethanol and then 2-(methylsulfonyl)ethanol.

Further Degradation: Cleavage of the carbon-sulfur bond and subsequent metabolism of the resulting fragments into central metabolic pathways.

The presence of both a readily cleavable C-I bond and a metabolizable methylthio group suggests that this compound is likely susceptible to biodegradation under appropriate environmental conditions.

Identification and Academic Characterization of Environmentally Relevant Transformation Products of this compound

The transformation of this compound in the environment can generate a range of products through abiotic and biotic pathways. nih.gov Characterization of these transformation products (TPs) is essential for a complete environmental risk assessment.

Expected Transformation Products: Based on the reactivity of the functional groups, the following TPs can be anticipated:

From Hydrolysis/Nucleophilic Substitution:

2-(Methylthio)ethanol: The primary product of hydrolysis.

From Oxidation:

1-Iodo-2-(methylsulfinyl)ethane (Sulfoxide): Resulting from the oxidation of the sulfide (B99878) group.

1-Iodo-2-(methylsulfonyl)ethane (Sulfone): Further oxidation of the sulfoxide (B87167).

From Reduction:

Methylthioethane: Formed by the reductive dehalogenation, replacing iodine with hydrogen.

From Combined Pathways:

2-(Methylsulfinyl)ethanol and 2-(Methylsulfonyl)ethanol: Formed by the oxidation of 2-(methylthio)ethanol (the hydrolysis product).

1,1'-Sulfonylbis[2-(methylthio)ethane] (SBMTE): Identified as a metabolite of sulfur mustard, suggesting complex transformations involving both sulfur and the ethyl chain are possible. nih.gov

Table 2: Potential Environmental Transformation Products of this compound

| Transformation Product | Precursor Process(es) |

|---|---|

| 2-(Methylthio)ethanol | Hydrolysis, Biotransformation |

| 1-Iodo-2-(methylsulfinyl)ethane | Oxidation |

| 1-Iodo-2-(methylsulfonyl)ethane | Oxidation |

| Methylthioethane | Reduction, Reductive Dehalogenation |

| 2-(Methylsulfinyl)ethanol | Hydrolysis followed by Oxidation |

| 2-(Methylsulfonyl)ethanol | Hydrolysis followed by Oxidation |

The identification and quantification of these potential TPs in environmental matrices would require advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com

Photochemical and Oxidative Degradation Mechanisms of this compound in Aqueous and Atmospheric Models

Atmospheric Degradation: If released into the atmosphere, volatile compounds like this compound are subject to degradation by photochemically generated reactive species. cdc.gov

Reaction with Hydroxyl Radicals (•OH): This is the primary degradation pathway for most organic compounds in the troposphere. The •OH radical can abstract a hydrogen atom from the ethane (B1197151) backbone or add to the sulfur atom. The weakness of the C-I bond also makes it a potential site for attack. The atmospheric lifetime of volatile organoiodine compounds is often short due to these rapid oxidation reactions. wikipedia.org

Reaction with Nitrate Radicals (NO₃•): During nighttime, reaction with nitrate radicals can also be a significant degradation pathway.

Direct Photolysis: The C-I bond can be cleaved by direct absorption of solar radiation (photolysis), generating a carbon-centered radical and an iodine atom. The iodine atom can then participate in atmospheric ozone chemistry.

Aqueous Photodegradation: In sunlit surface waters, both direct and indirect photolysis can contribute to the degradation of this compound.

Direct Photolysis: Similar to the atmosphere, the absorption of UV light can break the C-I bond.

Indirect Photolysis: Dissolved organic matter and other photosensitizers in natural waters can absorb sunlight and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS can then react with and degrade this compound. The sulfur atom in the methylthio group would be particularly susceptible to oxidation by these species. nih.gov

Table 3: Summary of Photochemical and Oxidative Degradation

| Environment | Dominant Process | Reactants | Potential Products |

|---|---|---|---|

| Atmosphere | Indirect Photolysis | Hydroxyl radicals (•OH), Nitrate radicals (NO₃•) | Carbonyls, Sulfoxides, CO₂, HI |

| Atmosphere | Direct Photolysis | UV Radiation | Carbon-centered radicals, Iodine atoms |

| Aqueous | Indirect Photolysis | Reactive Oxygen Species (•OH, ¹O₂) | 2-(Methylthio)ethanol, Sulfoxides, Sulfones |

Emerging Research Directions and Future Perspectives on 1 Iodo 2 Methylthio Ethane

Grand Challenges and Unexplored Opportunities in the Chemistry of 1-Iodo-2-(methylthio)ethane

The full potential of this compound is yet to be realized, with several challenges and corresponding opportunities defining the next wave of research.

A primary challenge lies in chemoselectivity . The molecule contains two distinct reactive sites: the electrophilic carbon attached to the iodine and the nucleophilic sulfur atom. Directing a reaction to one site without unintended interaction at the other requires precise control. For instance, the sulfur atom can be readily oxidized, which may be an undesired side reaction during nucleophilic substitution at the C-I bond. Overcoming this challenge involves the development of highly selective reagents and reaction conditions.

Another significant challenge is the development of more efficient and atom-economical synthetic routes to this compound itself. Current methods often involve multi-step sequences or the use of hazardous reagents.

These challenges, however, open doors to significant unexplored opportunities:

Dual-Functionalization Strategies: Instead of viewing the two reactive sites as a challenge, they can be harnessed for novel synthetic transformations. Developing reactions that sequentially or concurrently functionalize both the iodo and methylthio moieties could lead to the rapid assembly of complex molecular architectures from a simple starting material.

Polymer Chemistry: The bifunctionality of this compound makes it a candidate for the synthesis of novel polymers. It could potentially act as a monomer in polycondensation or ring-opening polymerization reactions, leading to sulfur-containing polymers with unique optical, electronic, or thermal properties.

Synthesis of Complex Heterocycles: While used to create simpler sulfur-containing compounds, its potential in the synthesis of more elaborate heterocyclic systems is largely untapped. Intramolecular cyclization strategies, triggered by activating either the C-I or C-S bond, could provide access to novel thiophenes, thiazoles, or other sulfur-containing ring systems.

| Research Area | Associated Challenge | Unexplored Opportunity |

| Reaction Control | Achieving high chemoselectivity between the C-I and C-S reactive sites. | Designing tandem or one-pot reactions that utilize both functional groups to build molecular complexity. |

| Synthesis | Improving the atom economy and reducing the environmental impact of its own synthesis. | Exploring C-H activation or other direct functionalization methods for a more streamlined production process. |

| Materials Science | Limited exploration of its role as a monomer or material precursor. | Development of novel sulfur-containing polymers and advanced materials with tailored properties. |

Integration of this compound Chemistry with Sustainable and Green Chemical Methodologies

The principles of green chemistry offer a framework for advancing the synthesis and application of this compound in a more environmentally benign manner. researchgate.netnih.gov The drive towards sustainability in chemical synthesis necessitates a shift away from hazardous solvents, stoichiometric reagents, and energy-intensive processes. acsgcipr.org

Key areas for integration include:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile organic compounds (VOCs). Research into alternative reaction media is crucial. A notable advancement is the use of deep eutectic solvents (DESs) for reactions like iodocyclization, which can produce functionalized heterocycles. These solvents are often biodegradable, have low vapor pressure, and can be recycled, significantly reducing the environmental footprint of the process.

Catalytic over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic systems aligns with the green chemistry principle of atom economy. Developing catalytic methods for both the synthesis of this compound and its subsequent transformations will minimize waste generation.

Energy Efficiency: Exploring reaction conditions that proceed at lower temperatures, such as those enabled by photoredox catalysis, can reduce the energy consumption of synthetic processes. researchgate.net

Renewable Feedstocks: A long-term goal is the development of synthetic pathways to this compound and its precursors from renewable biomass sources rather than petrochemical feedstocks. researchgate.net

| Green Chemistry Principle | Application to this compound Chemistry | Potential Benefit |

| Waste Prevention | Designing syntheses with higher atom economy; using catalytic instead of stoichiometric reagents. | Reduced generation of chemical waste. |

| Safer Solvents & Auxiliaries | Replacing traditional VOCs with alternatives like deep eutectic solvents or water. | Improved safety profile and reduced environmental pollution. |

| Design for Energy Efficiency | Utilizing photocatalysis or other methods that allow for reactions at ambient temperature. | Lower energy consumption and operational costs. |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or biomass-derived starting materials. researchgate.net | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Potential for Novel Catalytic Transformations and Reaction Discoveries Involving this compound

Catalysis holds the key to unlocking new reaction pathways for this compound beyond its classical role as an alkylating agent. The development of novel transition-metal catalyzed reactions is a particularly promising frontier.

C-S Bond Activation: While the C-I bond is the more conventionally reactive site, the activation of the C-S bond in the methylthio group is an emerging area in catalysis. acs.org Transition metals like palladium, nickel, or copper can catalyze the cleavage of C-S bonds, enabling cross-coupling reactions that were previously inaccessible. acsgcipr.orgrsc.org Applying these methods to this compound could allow for the selective functionalization of the methylthio moiety.

C-H Bond Functionalization: Modern catalysis has made significant strides in the direct functionalization of otherwise inert C-H bonds. pku.edu.cnnih.gov Applying these strategies to this compound could enable reactions at the ethane (B1197151) backbone, adding another layer of complexity and providing access to a wider array of derivatives. The thioether group itself can act as a directing group to guide a metal catalyst to a specific C-H bond. nih.gov

Dual Catalysis: A truly innovative approach would involve dual catalytic systems that can simultaneously or sequentially activate different parts of the molecule. For example, one catalyst could coordinate to the sulfur atom to direct a C-H functionalization, while another catalyst facilitates a cross-coupling reaction at the C-I bond. This would represent a powerful strategy for rapidly constructing complex molecules.

| Catalytic Approach | Target Bond | Potential Transformation |

| Cross-Coupling | C-I | Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to form new C-C, C-N, or C-O bonds. |

| C-S Activation | C-S | Cross-coupling reactions to replace the methylthio group or functionalize the sulfur atom. acs.org |

| C-H Functionalization | C-H (ethane backbone) | Direct introduction of new functional groups onto the carbon skeleton. nih.gov |

| Photoredox Catalysis | C-I or C-S | Radical-based transformations under mild, visible-light-mediated conditions. researchgate.net |

Interdisciplinary Research Frontiers Utilizing the Unique Reactivity of this compound

The unique combination of a soft nucleophilic sulfur atom and a reactive alkyl iodide makes this compound a valuable tool for interdisciplinary research, bridging organic chemistry with materials science and biology.

Materials Science: This compound is a potential precursor for advanced materials. Its ability to participate in various bond-forming reactions could be exploited to create functional polymers or to modify surfaces. For example, it could be used to introduce sulfur-containing moieties into materials to enhance their affinity for heavy metals or to alter their optical properties. There is also potential in the development of self-healing polymers, where the reversible nature of certain sulfur bonds could be exploited.

Chemical Biology: The reactivity of the C-I bond makes it suitable for bioconjugation, allowing it to be used to attach small molecules to proteins or other biomolecules to probe biological function. The methylthio group can also interact with biological systems and its presence could be used to study metabolic pathways involving sulfur compounds.

Medicinal Chemistry: Sulfur-containing compounds are prevalent in pharmaceuticals, and this compound serves as a useful building block for synthesizing drug candidates. Research has indicated potential antimicrobial properties, which warrants further investigation into its mechanism of action and the development of more potent analogues. Its structure could serve as a scaffold for creating libraries of compounds for screening against various therapeutic targets.

Q & A

Q. What are reliable synthetic routes for 1-iodo-2-(methylthio)ethane?

A common method involves nucleophilic substitution of a brominated precursor (e.g., 1-bromo-2-(methylthio)ethane) with sodium iodide in acetone under reflux (48–72 hours), followed by distillation for purification. This approach is analogous to the synthesis of 1-iodo-2-[2-(2-methoxyethoxy)ethoxy]ethane, where NaI replaces bromide in a polar aprotic solvent . Ensure stoichiometric excess of NaI and inert atmosphere to minimize side reactions.

Q. How can researchers characterize the purity of this compound?

Use gas chromatography (GC) with a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) and isothermal conditions (60–100°C) to determine purity. Compare retention indices (Kovats RI: ~619–625 for methylthio derivatives) with literature values . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity, with expected signals at δ 3.5–3.7 ppm (CH₂I) and δ 2.1–2.3 ppm (SCH₃) .

Q. What purification techniques are optimal for isolating this compound?

Fractional distillation under reduced pressure (e.g., 37 mbar at 160°C) is effective for separating the product from unreacted precursors and byproducts. Monitor boiling points (estimated range: 250–270°C) and validate purity via GC-MS or HPLC (radiochemical purity >78% achievable with distillation, as seen in analogous iodinated compounds) .

Advanced Research Questions

Q. How do thermodynamic properties of this compound vary across studies, and how should contradictions be resolved?

Enthalpy of vaporization (ΔvapH°) values for methylthioethane derivatives range from 31.5 to 32.0 kJ/mol due to differences in measurement techniques (e.g., calorimetry vs. gas chromatography). To resolve discrepancies, use standardized methods like static ebulliometry and cross-validate with computational models (e.g., Antoine equation parameters: log₁₀(P) = 4.06339 – 1182.562/(T – 48.366)) . Critical analysis of solvent interactions and impurities in prior studies is essential .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The iodine atom acts as a leaving group in SN2 reactions, with the methylthio (-SCH₃) moiety influencing electron density and steric hindrance. Kinetic studies suggest that polar solvents (e.g., DMSO) accelerate substitution rates due to enhanced stabilization of transition states. Isotopic labeling (e.g., ¹¹C or ¹²⁵I) can track reaction pathways, as demonstrated in PET tracer syntheses .

Q. How can this compound be utilized in advanced applications like radiopharmaceuticals?

Modify the compound for radiolabeling via isotopic exchange (e.g., replacing stable iodine with ¹²³I/¹²⁴I) using methods similar to 1-iodo-2-[11C]methylpropane synthesis. Optimize reaction conditions (150–180°C, 14-minute distillation) to achieve radiochemical yields >25% and purity >75%, ensuring compliance with regulatory standards for imaging agents .

Critical Analysis Guidelines

- Data Contradictions : Address conflicting ΔvapH° values by evaluating measurement context (e.g., solvent purity, instrument calibration) .

- Methodological Limitations : Note that GC retention indices may vary with column aging; periodic standardization is required .

- Future Directions : Explore computational modeling (DFT) to predict reaction pathways or investigate thioether-iodine interactions in catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products